2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-
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Overview
Description
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C₁₃H₂₅NO₂ It is a derivative of pentanone, featuring a cyclohexyl group and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- typically involves the reaction of cyclohexylamine with 2-pentanone under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The use of advanced technologies, such as flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxyethylamino group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context of its application, such as metabolic or signaling pathways in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Pentanone, 1-cyclohexyl-: Lacks the hydroxyethylamino group, resulting in different chemical properties and reactivity.
2-Pentanone, 5-[(2-hydroxyethyl)amino]-: Similar structure but without the cyclohexyl group, affecting its interactions and applications.
Uniqueness
The presence of both the cyclohexyl and hydroxyethylamino groups in 2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]- makes it unique in terms of its chemical reactivity and potential applications. These structural features enable specific interactions and reactions that are not possible with simpler analogs.
Properties
CAS No. |
191937-01-6 |
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Molecular Formula |
C13H25NO2 |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
1-cyclohexyl-5-(2-hydroxyethylamino)pentan-2-one |
InChI |
InChI=1S/C13H25NO2/c15-10-9-14-8-4-7-13(16)11-12-5-2-1-3-6-12/h12,14-15H,1-11H2 |
InChI Key |
UFOZFVZWQFRZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC(=O)CCCNCCO |
Origin of Product |
United States |
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